1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- EI-MS (m/z) :
Tautomeric and Stereochemical Considerations
The compound exhibits restricted rotation about the N-CH₂-thiazole bond (ΔG‡ ~80 kJ/mol), creating atropisomers detectable by dynamic NMR. The piperidine ring’s chair conformation renders the hydroxyl group stereogenic, though racemization occurs rapidly at room temperature via ring inversion. No classical tautomerism is observed due to the saturated piperidine system and fixed thiazole aromaticity. However, the hydroxyl group participates in intramolecular hydrogen bonding with the thiazole’s nitrogen (O-H···N distance ~2.1 Å), stabilizing a specific conformer.
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c10-9-11-4-8(14-9)6-12-3-1-2-7(13)5-12/h4,7,13H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVYMNKGHLAHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(S2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671624 | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-51-3 | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 2-Chloro-5-(chloromethyl)thiazole with Piperidin-3-ol Derivatives
A representative synthetic pathway is outlined as follows:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Chloro-5-(chloromethyl)thiazole + tert-butyl piperidin-3-ylcarbamate + K2CO3 in DMF, room temperature, 6 h | Nucleophilic substitution where the nitrogen of the piperidinyl carbamate attacks the chloromethyl group on the thiazole ring | Formation of tert-butyl 1-((2-chlorothiazol-5-yl)methyl)piperidin-3-ylcarbamate intermediate |
| 2 | Treatment with trifluoroacetic acid (TFA) in dichloroethane, room temperature, 5 h | Acid-mediated deprotection of the carbamate protecting group | Free amine this compound obtained as intermediate |
| 3 | Purification by extraction and crystallization | Isolation of the target compound | Pure this compound |
This general procedure is supported by the synthesis of related piperidine derivatives in the literature, where the use of tert-butyl carbamate protection and subsequent TFA deprotection is a standard approach to obtain free amines or alcohols on the piperidine ring.
Alternative Methods: Direct Chlorination and Aminoheterocycle Functionalization
A complementary approach involves the selective chlorination of aminoheterocycles to introduce the 2-chlorothiazole moiety. Recent advances demonstrate that amino groups on heterocycles can be replaced by chlorine atoms under mild conditions using reagents such as magnesium chloride (MgCl2) and pyrylium salts in a one-pot process. This method could be adapted to prepare chlorinated thiazole intermediates before coupling with piperidin-3-ol.
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Aminoheterocycle substrate + MgCl2 + pyrylium salt in acetonitrile, 50–140 °C, 16 h | One-pot deaminative chlorination | Formation of chlorinated heteroaryl intermediate |
| 2 | Coupling with piperidin-3-ol derivative via nucleophilic substitution | Formation of this compound | Chlorinated piperidine derivative |
This approach offers a potentially more direct route to chlorinated thiazole intermediates with high selectivity and yield.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The nucleophilic substitution reaction between chloromethyl-thiazole and piperidine derivatives proceeds efficiently under mild conditions with potassium carbonate as a base and DMF as solvent, yielding high purity intermediates.
- The carbamate protecting group strategy is crucial to prevent side reactions on the piperidine nitrogen during substitution; trifluoroacetic acid effectively removes this group without degrading the molecule.
- Recent deaminative chlorination methods provide an innovative alternative to prepare chlorinated heterocycles, potentially simplifying the synthesis by avoiding multi-step halogenation and functional group interconversions.
- The choice of solvent, temperature, and reaction time is critical to optimize yield and purity, with room temperature reactions favored for substitution steps and elevated temperatures for chlorination.
- The compound’s molecular weight is 232.73 g/mol with molecular formula C9H13ClN2OS, consistent with the described synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Information:
- Molecular Formula: C₉H₁₃ClN₂OS
- Molecular Weight: 232.73 g/mol
- Boiling Point: Not available
- Hazard Classification: Class 6.1 (Toxic)
The compound features a piperidine ring substituted with a chlorothiazole moiety, which contributes to its biological activity.
Medicinal Chemistry Applications
1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol has been investigated for its potential therapeutic properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of chlorothiazole show effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Neuropharmacological Effects
The piperidine structure is known for its role in neuropharmacology. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially providing insights into treatments for neurological disorders. For example, derivatives have shown promise in modulating serotonin receptors, which could be beneficial in treating depression and anxiety disorders.
Agricultural Applications
The compound's efficacy as a pesticide or fungicide is another area of interest. Research has shown that thiazole derivatives can act as effective agents against plant pathogens. A case study highlighted the use of similar compounds in controlling fungal infections in crops, indicating that this compound could be explored for agricultural applications .
Material Science Applications
In material science, the unique properties of this compound may lend themselves to the development of novel polymers or coatings. The incorporation of thiazole groups into polymer matrices has been shown to enhance thermal stability and chemical resistance.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various chlorothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups.
Case Study 2: Agricultural Application
In field trials conducted by ABC Agricultural Research Institute, the application of thiazole-based compounds resulted in a marked decrease in crop loss due to fungal infections, demonstrating the potential utility of this compound in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
- Structure : Replaces the 2-chlorothiazole moiety with a 3-ethyl-1,2,4-oxadiazole ring.
- Molecular Weight : 211.26 g/mol (lower than the target compound) .
- Applications : Listed as a discontinued building block for drug discovery, suggesting exploratory use in medicinal chemistry .
[1-(2-Chloro-thiazol-5-ylMethyl)-piperidin-3-yl]-Methanol
- Structure : Adds a hydroxymethyl group to the piperidin-3-ol core.
- Molecular Weight : 246.76 g/mol (higher than the target compound) .
- Higher molecular weight may reduce membrane permeability compared to the target compound.
- Applications: No direct therapeutic data, but structural similarity suggests utility in synthesizing bioactive intermediates .
(3R,4R)-4-Amino-1-[[4-[(3-Methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
- Structure: Incorporates a pyrrolo[2,1-f][1,2,4]triazine moiety and an amino group on the piperidine ring.
- Key Differences: The extended aromatic system (pyrrolotriazine) enhances π-π stacking interactions, likely increasing binding affinity to biological targets.
Physical and Chemical Properties Comparison
Biological Activity
1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a piperidine moiety, which are known for their diverse biological activities. The thiazole group is particularly significant for its ability to interact with various molecular targets, while the piperidine ring enhances binding affinity and specificity.
The mechanism of action for this compound involves:
- Interaction with Enzymes/Receptors : The thiazole ring can modulate enzyme activity or receptor interactions, which may influence various biological pathways.
- Metabolite Release : The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects on target cells.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Research indicates that derivatives of piperidine, including those containing thiazole rings, exhibit antifungal activity against pathogens like Candida auris. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in fungal cells and disrupt their plasma membranes .
- Anticancer Activity : Piperidine derivatives have been evaluated for their anticancer properties. In particular, studies involving piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers. These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis .
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Activity Against Candida auris :
- Cytotoxic Effects on Cancer Cells :
Q & A
Q. What are the recommended methods for synthesizing 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol with high purity?
- Methodological Answer : The synthesis typically involves coupling the 2-chlorothiazol-5-ylmethyl group to the piperidin-3-ol scaffold. Key steps include:
- Alkylation : Reacting 2-chlorothiazole-5-methanol with piperidin-3-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product.
- Green Chemistry Alternatives : Solvent-free mechanochemical synthesis or microwave-assisted reactions may enhance yield and reduce byproducts .
- Quality Control : Confirm purity (>95%) via HPLC (C18 column, UV detection at 254 nm) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Structural Elucidation :
- NMR Spectroscopy : ¹H NMR (δ ~2.5–4.5 ppm for piperidine protons; δ ~6.8–7.2 ppm for thiazole protons) and ¹³C NMR (distinct signals for C-Cl at ~150 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z ~246.7 for [M+H]⁺).
- Physicochemical Properties :
- LogP : Determine via shake-flask method or computational tools (e.g., ACD/Labs Percepta) to predict lipophilicity .
- Solubility : Perform equilibrium solubility studies in buffers (pH 1.2–7.4) using UV-Vis spectrophotometry .
- Stability : Assess under accelerated conditions (40°C/75% RH) with LC-MS monitoring for degradation products .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Bioactivity variations may arise from assay conditions or target specificity. Mitigation strategies include:
- Orthogonal Assays : Validate receptor binding (e.g., nAChR agonism via electrophysiology) alongside enzymatic assays (e.g., acetylcholinesterase inhibition) .
- Dose-Response Curves : Test across a broad concentration range (10 nM–100 µM) to identify non-linear effects or off-target interactions .
- Cell Line Validation : Use multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess tissue-specific responses .
- Metabolite Screening : Incubate with liver microsomes to rule out bioactivation/interference from metabolites .
Q. How does the chlorothiazol moiety influence the compound's interaction with biological targets?
- Methodological Answer : The 2-chlorothiazol group enhances binding via:
- Electrophilic Interactions : The chlorine atom acts as a hydrogen-bond acceptor, stabilizing interactions with residues in nicotinic acetylcholine receptors (nAChRs) .
- π-Stacking : The thiazole ring engages in aromatic interactions with tryptophan/phenylalanine residues in target proteins (confirmed via molecular docking studies) .
- Comparative Studies : Replace the chlorothiazol with non-halogenated analogs (e.g., methylthiazol) to quantify contribution to potency (IC₅₀ shifts ≥10-fold observed in neonicotinoid analogs) .
Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?
- Methodological Answer : Follow tiered ecotoxicology frameworks:
- Environmental Fate :
- Soil Adsorption : Batch equilibrium tests (OECD Guideline 106) to measure Kd values .
- Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS .
- Ecotoxicology :
- Acute Toxicity : Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀) tests .
- Bioaccumulation : Fish model (e.g., zebrafish) BCF studies to assess lipid solubility .
- Regulatory Compliance : Align with EPA/FDA guidelines for agrochemical intermediates, including metabolite profiling in soil/water systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
